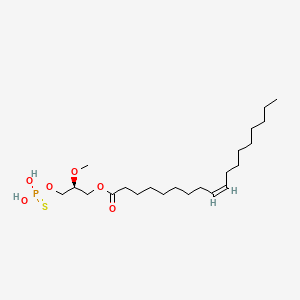
(2S)-Ompt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Ompt typically involves the esterification of octadec-9-enoic acid with a suitable alcohol, followed by the introduction of the phosphonous acid group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
(2S)-Ompt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the phosphonous acid group, leading to different reduced forms.
Substitution: The aliphatic chain and the phosphonous acid group can participate in substitution reactions, resulting in a variety of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced forms, and substitution reactions result in substituted compounds with varying functional groups.
科学的研究の応用
(2S)-Ompt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphonous acid chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (2S)-Ompt involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonous acid group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate their mechanisms.
類似化合物との比較
Similar Compounds
- (2S)-2-methoxy-3-(octadec-9-enoyloxy)propoxyphosphonic acid
- (2S)-2-methoxy-3-(octadec-9-enoyloxy)propoxyphosphinic acid
- (2S)-2-methoxy-3-(octadec-9-enoyloxy)propoxyphosphorothioic acid
Uniqueness
(2S)-Ompt is unique due to its specific combination of a long aliphatic chain and a phosphonous acid group. This structure imparts distinctive chemical properties, such as its reactivity and binding affinity to molecular targets, setting it apart from other similar compounds.
生物活性
(2S)-Ompt, a compound derived from the stereochemistry of OMPT (OmpT), has garnered attention for its significant biological activity, particularly in relation to its interactions with various biological systems. This article synthesizes current research findings, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound is recognized as a potent agonist for the Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor (GPCR) involved in numerous physiological processes. The stereochemistry of this compound is crucial, as it exhibits 5 to 20 times higher potency compared to its (2R) counterpart in activating LPA3 and eliciting downstream cellular responses.
The mechanism through which this compound exerts its biological effects involves several key pathways:
- Calcium Release: this compound stimulates calcium release from intracellular stores in LPA3-expressing cells, such as rat hepatoma and human ovarian cancer cells.
- MAPK and Akt Activation: The compound activates the MAPK and Akt signaling pathways, essential for cell proliferation, survival, and differentiation.
- Cytokine Production: It induces the production of pro-inflammatory cytokines like IL-6 and IL-8, particularly in inflammatory contexts.
- Hematopoiesis Modulation: Research indicates that this compound can promote erythropoiesis while inhibiting megakaryopoiesis through LPA3 activation.
- NETosis Suppression: In mouse models of sepsis, this compound has been shown to suppress neutrophil extracellular trap formation, which is linked to organ damage and thrombosis.
In Vitro Studies
In vitro experiments have demonstrated the efficacy of this compound in various cell lines:
- Calcium Mobilization Assays: Cells expressing LPA3 showed significant calcium mobilization upon treatment with this compound.
- Cytokine Release Assays: The compound significantly increased IL-6 and IL-8 levels in treated cells compared to controls.
| Cell Type | Response to this compound | Measurement Method |
|---|---|---|
| Rat Hepatoma Cells | Increased Calcium | Calcium Assay |
| Human Ovarian Cancer Cells | Elevated IL-6 | ELISA |
In Vivo Studies
In vivo studies further corroborate the therapeutic potential of this compound:
- Sepsis Model: Administration of this compound improved survival rates and reduced organ damage in mice subjected to sepsis.
- Erythropoiesis Promotion: Enhanced red blood cell formation was observed in animal models treated with the compound.
Case Studies
-
Sepsis Treatment:
- A study involving mice showed that this compound administration led to a significant reduction in organ damage markers and improved survival rates compared to untreated controls. This suggests a potential therapeutic application in sepsis management.
-
Cancer Research:
- In vitro studies on ovarian cancer cell lines indicated that this compound could enhance cell proliferation through MAPK pathway activation. This finding opens avenues for exploring its role in cancer therapeutics.
特性
分子式 |
C22H43O6PS |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H43O6PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30)/b11-10-/t21-/m0/s1 |
InChIキー |
FCVJYKICQNLXAX-XPTLAUCJSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















